REACTION_CXSMILES
|
Cl.[S:2]1[C:10]2[CH2:9][CH2:8][NH:7][CH2:6][C:5]=2[CH:4]=[CH:3]1.Br[CH:12]([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=1[Cl:22])[C:13]([OH:15])=[O:14].[OH-].[K+].Cl>O.CO>[Cl:22][C:17]1[CH:18]=[CH:19][CH:20]=[CH:21][C:16]=1[CH:12]([N:7]1[CH2:8][CH2:9][C:10]2[S:2][CH:3]=[CH:4][C:5]=2[CH2:6]1)[C:13]([OH:15])=[O:14] |f:0.1,3.4|
|
Name
|
monohydrate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
Cl.S1C=CC=2CNCCC21
|
Name
|
|
Quantity
|
74.6 g
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)O)C1=C(C=CC=C1)Cl
|
Name
|
|
Quantity
|
275 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the resulting solution was cooled to below 10° C.
|
Type
|
ADDITION
|
Details
|
was slowly added to the above solution
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature at below 15° C
|
Type
|
STIRRING
|
Details
|
stirred at that temperature for 3 hrs
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
STIRRING
|
Details
|
stirred for 2 hrs
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
Then, the reaction mixture was further cooled to below 5° C.
|
Type
|
STIRRING
|
Details
|
stirred for 2 hrs
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The precipitated crystals were filtered
|
Type
|
WASH
|
Details
|
washed sequentially with 150 ml of water and 100 ml of n-hexane
|
Type
|
CUSTOM
|
Details
|
dried at 40° C.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC=C1)C(C(=O)O)N1CC2=C(CC1)SC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 81.7 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 93.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Cl.[S:2]1[C:10]2[CH2:9][CH2:8][NH:7][CH2:6][C:5]=2[CH:4]=[CH:3]1.Br[CH:12]([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=1[Cl:22])[C:13]([OH:15])=[O:14].[OH-].[K+].Cl>O.CO>[Cl:22][C:17]1[CH:18]=[CH:19][CH:20]=[CH:21][C:16]=1[CH:12]([N:7]1[CH2:8][CH2:9][C:10]2[S:2][CH:3]=[CH:4][C:5]=2[CH2:6]1)[C:13]([OH:15])=[O:14] |f:0.1,3.4|
|
Name
|
monohydrate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
Cl.S1C=CC=2CNCCC21
|
Name
|
|
Quantity
|
74.6 g
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)O)C1=C(C=CC=C1)Cl
|
Name
|
|
Quantity
|
275 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the resulting solution was cooled to below 10° C.
|
Type
|
ADDITION
|
Details
|
was slowly added to the above solution
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature at below 15° C
|
Type
|
STIRRING
|
Details
|
stirred at that temperature for 3 hrs
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
STIRRING
|
Details
|
stirred for 2 hrs
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
Then, the reaction mixture was further cooled to below 5° C.
|
Type
|
STIRRING
|
Details
|
stirred for 2 hrs
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The precipitated crystals were filtered
|
Type
|
WASH
|
Details
|
washed sequentially with 150 ml of water and 100 ml of n-hexane
|
Type
|
CUSTOM
|
Details
|
dried at 40° C.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC=C1)C(C(=O)O)N1CC2=C(CC1)SC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 81.7 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 93.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Cl.[S:2]1[C:10]2[CH2:9][CH2:8][NH:7][CH2:6][C:5]=2[CH:4]=[CH:3]1.Br[CH:12]([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=1[Cl:22])[C:13]([OH:15])=[O:14].[OH-].[K+].Cl>O.CO>[Cl:22][C:17]1[CH:18]=[CH:19][CH:20]=[CH:21][C:16]=1[CH:12]([N:7]1[CH2:8][CH2:9][C:10]2[S:2][CH:3]=[CH:4][C:5]=2[CH2:6]1)[C:13]([OH:15])=[O:14] |f:0.1,3.4|
|
Name
|
monohydrate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
Cl.S1C=CC=2CNCCC21
|
Name
|
|
Quantity
|
74.6 g
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)O)C1=C(C=CC=C1)Cl
|
Name
|
|
Quantity
|
275 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the resulting solution was cooled to below 10° C.
|
Type
|
ADDITION
|
Details
|
was slowly added to the above solution
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature at below 15° C
|
Type
|
STIRRING
|
Details
|
stirred at that temperature for 3 hrs
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
STIRRING
|
Details
|
stirred for 2 hrs
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
Then, the reaction mixture was further cooled to below 5° C.
|
Type
|
STIRRING
|
Details
|
stirred for 2 hrs
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The precipitated crystals were filtered
|
Type
|
WASH
|
Details
|
washed sequentially with 150 ml of water and 100 ml of n-hexane
|
Type
|
CUSTOM
|
Details
|
dried at 40° C.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC=C1)C(C(=O)O)N1CC2=C(CC1)SC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 81.7 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 93.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |